3-Aminocoumarin

Übersicht

Beschreibung

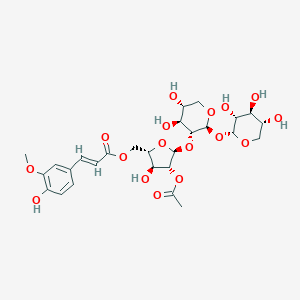

3-Aminocoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been used in various applications, including as anticoagulants and fluorescent probes. This compound, in particular, is notable for its amino group at the third position, which enhances its chemical reactivity and biological activity .

Wissenschaftliche Forschungsanwendungen

3-Aminocoumarin has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing complex organic molecules.

Biology: It serves as a fluorescent probe for studying biological processes.

Medicine: Derivatives of this compound are investigated for their potential as anticancer agents and antibiotics.

Industry: It is used in the development of dyes and pigments.

Wirkmechanismus

Target of Action

3-Aminocoumarin and its derivatives are known inhibitors of DNA gyrase , a type of enzyme involved in cell division in bacteria . This enzyme plays a crucial role in DNA replication, transcription, and repair, making it a primary target for this compound .

Mode of Action

This compound exerts its therapeutic activity by binding tightly to the B subunit of bacterial DNA gyrase . This binding inhibits the ATP-dependent DNA supercoiling catalyzed by gyrase . X-ray crystallography studies have confirmed that this compound binds at the ATP-binding site located on the gyrB subunit of DNA gyrase .

Biochemical Pathways

The inhibition of DNA gyrase by this compound disrupts the normal functioning of the enzyme, leading to the cessation of DNA replication and transcription . This disruption affects the cell division process in bacteria, leading to their death . The biosynthetic gene clusters of all five aminocoumarin antibiotics have been identified, and the gene functions have been studied by genetic and biochemical methods .

Pharmacokinetics

The chemical reactivity of this compound is more profound due to the presence of an amino group as well as enamine carbon in the described scaffold .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth by disrupting DNA replication and transcription . This makes this compound and its derivatives useful for the treatment of infections caused by multi-resistant gram-positive bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect the binding of this compound to DNA gyrase . .

Biochemische Analyse

Biochemical Properties

3-Aminocoumarin interacts with various enzymes, proteins, and other biomolecules. It is the core structure of antibiotics like novobiocin, clorobiocin, and coumermycin, which are isolated from several Streptomyces strains . These antibiotics are known to inhibit DNA gyrase , an essential enzyme in bacteria .

Cellular Effects

This compound influences cell function by acting as an inhibitor of DNA gyrase , affecting cell signaling pathways, gene expression, and cellular metabolism . It also demonstrates a broad spectrum of biological activities, such as CNS depressant, anti-bacterial, anti-inflammatory, anti-coagulant, and anti-oxidant activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds tightly to the B subunit of bacterial DNA gyrase, thereby inhibiting this essential enzyme .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminocoumarin typically involves the reaction of substituted salicylaldehydes with ethyl isocyanoacetate in the presence of copper (I) iodide and pyridine in methanol at 50°C. This reaction yields 3-formylaminocoumarin derivatives, which are then hydrolyzed in the presence of concentrated hydrochloric acid in methanol under reflux conditions to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Aminocoumarin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: The amino group allows for nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted coumarins, which have applications in pharmaceuticals and materials science .

Vergleich Mit ähnlichen Verbindungen

- Novobiocin

- Clorobiocin

- Coumermycin

Comparison: 3-Aminocoumarin is unique due to its amino group at the third position, which enhances its chemical reactivity and biological activity compared to other coumarin derivatives. This makes it particularly useful in applications requiring high reactivity and specificity .

Eigenschaften

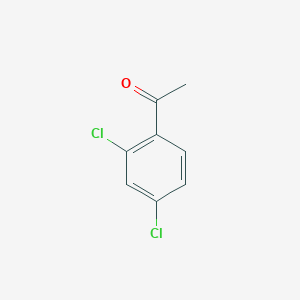

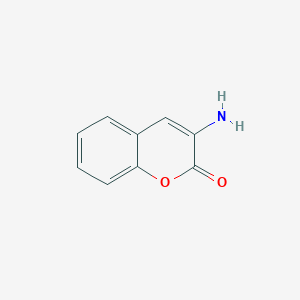

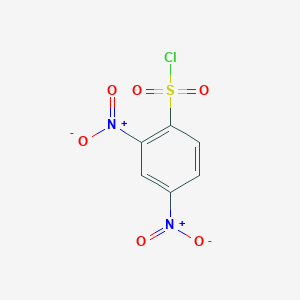

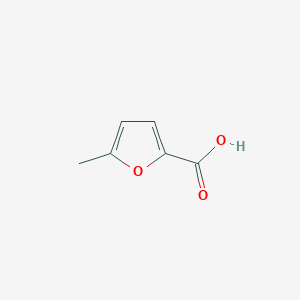

IUPAC Name |

3-aminochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZHDKGQKYEBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167603 | |

| Record name | 3-Amino-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1635-31-0 | |

| Record name | 3-Aminocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1635-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001635310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PC6801C293 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Aminocoumarin?

A1: The molecular formula of this compound is C9H7NO2, and its molecular weight is 161.16 g/mol.

Q2: Are there efficient synthetic routes for this compound derivatives?

A2: Yes, several efficient synthetic methods exist. One approach involves the condensation of salicylaldehyde derivatives with benzoylglycine, catalyzed by piperidine under microwave irradiation, followed by acid hydrolysis []. Another method involves the deacetylation of readily available 3-acetamidocoumarin derivatives using sulfuric acid [].

Q3: What are coumarin-fused azadienes, and how are they synthesized?

A3: Coumarin-fused azadienes are valuable building blocks for synthesizing complex heterocycles. They can be prepared through the condensation of 3-formylcoumarin with various amines (for 1-azadienes) or this compound with various aldehydes (for 2-azadienes) [].

Q4: How are 3-aminocoumarins utilized in the synthesis of heterocyclic compounds?

A4: 3-Aminocoumarins are valuable precursors in Inverse electron demand Diels-Alder (IEDDA) reactions. Specifically, they can be condensed with aldehydes to generate coumarin-fused 2-azadienes, which participate in IEDDA reactions with electron-rich dienophiles, yielding 1,2,3,4-tetrahydropyrido[2,3-c]coumarins [, , ].

Q5: Can you elaborate on the role of this compound in Povarov reactions?

A5: this compound reacts with aldehydes, such as 4-nitrobenzaldehyde, to form 2-azadienes. These 2-azadienes participate in Povarov reactions, a type of [4+2] cycloaddition, with electron-rich alkenes in the presence of a Lewis acid catalyst like Yb(OTf)3. This reaction yields 1,2,3,4-tetrahydropyrido[2,3-c]coumarins [].

Q6: What is the stereochemical outcome of intramolecular Povarov reactions involving 3-aminocoumarins?

A6: Intramolecular Povarov reactions using 3-aminocoumarins and O-cinnamylsalicylaldehydes generally show high diastereoselectivity, favoring the formation of pentacyclic heterocyclic systems with trans,trans relative stereochemistry in the newly formed [, ] fused ring system [].

Q7: What are some other heterocyclic systems accessible from this compound derivatives?

A7: Researchers have explored various synthetic routes to access diverse heterocyclic systems from this compound. These include:

- Benzo[f]chromeno[3,4-b]quinoline-6-ones: Synthesized via a one-pot three-component tandem Knoevenagel-Michael reaction using 3-aminocoumarins, substituted aromatic aldehydes, and 2-naphthol, catalyzed by n-Tetrabutylammonium tribromide (TBATB) [].

- Chromeno[3,4-b]quinoline-6,11-diones: Synthesized using TBATB-catalyzed reaction of 3-aminocoumarins, substituted aromatic aldehydes, and cyclic 1,3-diketones [].

- Pyrrolo[2,3-c]coumarins: Numerous synthetic strategies have been employed, including Fischer indole synthesis, amino-Claisen rearrangement, and reactions with α-halo ketones, arylglyoxal monohydrates, among others [].

Q8: What are the known biological activities of this compound and its derivatives?

A8: this compound derivatives display a wide range of biological activities, including:

- Antiplasmodial activity: Studies have shown the potential of this compound and some of its derivatives, like umbeliferon and esculetin, to inhibit Plasmodium falciparum growth and reverse chloroquine resistance [, ].

- Antifungal and antibacterial activity: Several thiobarbituric acid derivatives of this compound exhibit potent antifungal and antibacterial activities [].

- Antiproliferative activity: Certain this compound analogs demonstrate antiproliferative effects in breast cancer cells, suggesting potential as heat shock protein 90 (hsp90) inhibitors [].

- Acetylcholinesterase inhibition: 3-Amino-6,7-dimethoxycoumarins conjugated with N-benzylpyridinium moieties display potent acetylcholinesterase inhibitory activity, with some derivatives showing nanomolar IC50 values [].

Q9: How does the structure of this compound relate to its biological activity?

A9: Modifying the this compound scaffold significantly impacts its biological activity. For instance, introducing a tosyl group at the C-4 or C-7 position enhances the degradation of hsp90 client proteins, leading to increased cell death rates []. Similarly, conjugating 3-amino-6,7-dimethoxycoumarin with N-benzylpyridinium moieties significantly boosts acetylcholinesterase inhibitory activity [].

Q10: Can this compound derivatives be used as fluorescent probes?

A11: Yes, 3-aminocoumarins possess inherent fluorescence properties, making them suitable as fluorescent probes. For example, they can be used as turn-on pH probes under strongly acidic conditions and have shown significant improvements in yeast vacuolar lumen staining compared to commercial CMAC derivatives [].

Q11: How are this compound-modified graphene quantum dots used in sensing applications?

A12: this compound can be conjugated to graphene quantum dots (GQDs), enhancing their fluorescence properties. These modified GQDs serve as sensitive and selective "turn-off" fluorescent probes for detecting cysteine in aqueous media [].

Q12: What other applications do coumarin derivatives have in analytical chemistry?

A13: Coumarin and its derivatives, including 3-hydroxycoumarin (3-HC), this compound (3-AC), 3-carboxycoumarin (3-CC), and 4-methyl-7-hydroxycoumarin (4-M-7-HC), can be utilized as matrices in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for analyzing dextran and glycoproteins [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane](/img/structure/B156150.png)

![(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol](/img/structure/B156162.png)